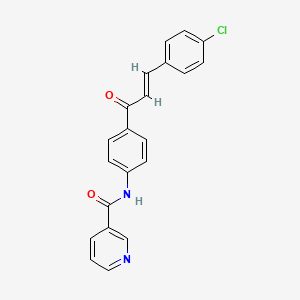

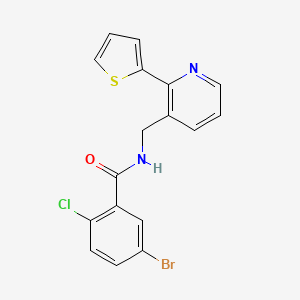

![molecular formula C14H15N5O2S B2500988 3,5-二甲基-N-(2-(4-氧代噻吩[2,3-d]嘧啶-3(4H)-基乙基)-1H-吡唑-4-羧酰胺 CAS No. 2034201-80-2](/img/structure/B2500988.png)

3,5-二甲基-N-(2-(4-氧代噻吩[2,3-d]嘧啶-3(4H)-基乙基)-1H-吡唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of a pyrazoloxazine derivative, which is then reacted with various reagents to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones. For instance, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate leads to the corresponding carboxylic acid, which upon reaction with acetic anhydride, gives a pyrazoloxazine derivative. This intermediate can then undergo further reactions with different reagents such as hydroxylamine hydrochloride, urea, and thiourea to produce various pyrazolo[3,4-d]pyrimidin-4-one compounds .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group. The crystal packing is stabilized by a combination of N–H∙∙∙O and C–H∙∙∙O hydrogen bonds, as well as C–H∙∙∙π and lone pair∙∙∙π contacts. Hirshfeld surface analysis and DFT calculations have been employed to analyze the solid-state structures, indicating that hydrogen bonds form the primary molecular sheets, with electrostatic energy contributing significantly to stabilization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives are diverse and include condensation, hydrolysis, and cyclization reactions. For example, the condensation of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes yields a series of substituted pyrazolo[3,4-d]pyrimidin-4-ones. These reactions are crucial for the introduction of various functional groups that can significantly affect the biological activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonds and π-interactions in the crystal packing can affect the solubility, melting point, and stability of the compounds. The antipyrine derivatives exhibit good yields and are characterized spectroscopically, which suggests that they have distinct spectroscopic features that can be used for their identification and purity assessment . The biological activity, such as antitumor activity, is also a critical chemical property, with some compounds showing potent inhibitory activity against cancer cell lines .

科学研究应用

抗癌和抗炎特性

- 合成和生物评估: 合成了新型吡唑吡嘧啶衍生物,并对其抗癌和抗5-脂氧合酶活性进行了评估。这些化合物对HCT-116和MCF-7癌细胞系表现出细胞毒性作用,表明具有潜在的抗癌疗效。结构活性关系(SAR)分析提供了有关其生物活性的分子特征的见解 (Rahmouni et al., 2016)。

抗菌和杀虫潜力

- 微波辐射环合反应: 探索了吡嘧啶连接的吡唑杂环化合物的合成,展示了其具有杀虫和抗菌潜力。这项研究突出了这些化合物的结构与其生物效力之间的关系 (Deohate & Palaspagar, 2020)。

新型衍生物的合成

- 新型噻吡唑吡唑衍生物: 开发了一种创新的方法合成4-氨基-3-甲基-1-苯基-1H-噻吡[2,3-c]吡唑-5-甲酰胺及相关衍生物。通过各种光谱分析对这些化合物进行了表征,有助于合成方法的多样性和在药物化学中的潜在应用 (Ahmed et al., 2018)。

抗癌活性

- 吡唑吡唑[3,4-d]嘧啶-4-酮衍生物的评估: 一项研究专注于合成和测试新型吡唑吡唑[3,4-d]嘧啶-4-酮衍生物的抗癌活性,突出了一种化合物对MCF-7人类乳腺腺癌细胞系的强抑制活性。这项研究强调了这些化合物在癌症治疗策略中的潜力 (Abdellatif et al., 2014)。

抗菌和抗癌药剂

- 具有氧化/硫代噻唑基、吡唑基的吡唑衍生物: 合成并表征了新型吡唑衍生物,显示出显著的抗菌和抗癌活性。这项工作表明了这些化合物在治疗微生物感染和癌症方面的治疗潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

属性

IUPAC Name |

3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-8-11(9(2)18-17-8)12(20)15-4-5-19-7-16-13-10(14(19)21)3-6-22-13/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEMYQKGSTUKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

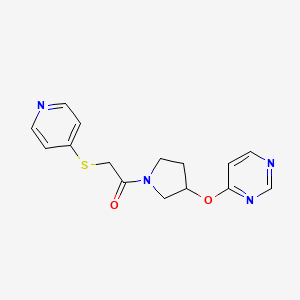

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

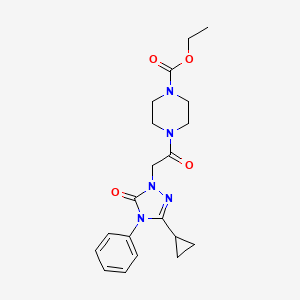

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

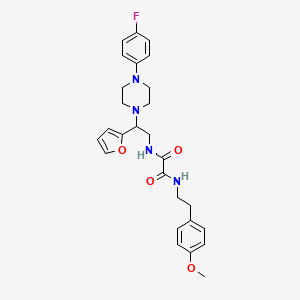

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)